4-Chloro-6-fluoro-3-nitrocoumarin

Organic Synthesis Heterocyclic Chemistry Electrophilic Substitution

4-Chloro-6-fluoro-3-nitrocoumarin (CAS 527751-31-1) is a trisubstituted coumarin featuring a 4‑position chlorine, a 6‑position fluorine, and a 3‑position nitro group. The compound serves as a versatile electrophilic intermediate in the synthesis of polyfunctionalized heterocycles, antimicrobial agents, and fluorescent probes.

Molecular Formula C9H3ClFNO4
Molecular Weight 243.57 g/mol
CAS No. 527751-31-1
Cat. No. B3042186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-3-nitrocoumarin
CAS527751-31-1
Molecular FormulaC9H3ClFNO4
Molecular Weight243.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])Cl
InChIInChI=1S/C9H3ClFNO4/c10-7-5-3-4(11)1-2-6(5)16-9(13)8(7)12(14)15/h1-3H
InChIKeyHNGGDISWABEPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-3-nitrocoumarin (CAS 527751-31-1): An Electrophilic Heterocyclic Building Block with Orthogonal Reactive Handles


4-Chloro-6-fluoro-3-nitrocoumarin (CAS 527751-31-1) is a trisubstituted coumarin featuring a 4‑position chlorine, a 6‑position fluorine, and a 3‑position nitro group [1]. The compound serves as a versatile electrophilic intermediate in the synthesis of polyfunctionalized heterocycles, antimicrobial agents, and fluorescent probes. The three electron‑withdrawing groups (Cl, F, NO₂) act synergistically to polarize the coumarin scaffold, with DFT calculations on the closely related 4‑chloro‑3‑nitrocoumarin revealing that the nitro group is the primary electrophilic center, while the halogen substituents independently modulate solubility, membrane permeability, and metabolic stability [2]. This unique combination of orthogonally reactive handles enables sequential nucleophilic aromatic substitution (SNAr) at the 4‑position, nitro‑group reduction to amines, and potential late‑stage functionalization of the 6‑fluoro position, providing a level of synthetic flexibility not achievable with mono‑ or disubstituted nitrocoumarins .

Why 4‑Chloro‑6‑fluoro‑3‑nitrocoumarin Cannot Be Replaced by Other 3‑Nitrocoumarins: The Structural Determinants of Potency and Reactivity


Substituting 4‑chloro‑6‑fluoro‑3‑nitrocoumarin with a generic 3‑nitrocoumarin (e.g., 3‑nitrocoumarin, 4‑chloro‑3‑nitrocoumarin, or 6‑fluoro‑3‑nitrocoumarin) is inadvisable because the 4‑Cl and 6‑F substituents are not interchangeable; each contributes a distinct electronic and steric profile that governs both the compound's biological activity and its synthetic utility. In phospholipase C (PLC) inhibition, the parent 3‑nitrocoumarin exhibits a yeast Plc1 IC₅₀ of 57 nM [1], but its poor aqueous solubility and limited synthetic handles restrict its use in probe development. The 4‑chloro derivative enhances electrophilicity at the 4‑position, enabling facile SNAr diversification, while the 6‑fluoro substituent introduces a metabolically stable, hydrogen‑bond‑accepting site that can improve membrane permeability and target engagement [2]. QSAR models on 33 nitrocoumarin derivatives demonstrate that antimicrobial activity against *Staphylococcus aureus* and *Candida albicans* is highly dependent on both the nature and position of substituents, with random forest and SVM models identifying specific molecular descriptors (e.g., HOMO‑LUMO gap, logP, and partial atomic charges) as critical for distinguishing active from inactive compounds [3]. Replacing the dual halogenation pattern with a single halogen or a different substitution topology is therefore expected to alter potency, selectivity, and synthetic tractability, making 4‑chloro‑6‑fluoro‑3‑nitrocoumarin a non‑fungible entity within the nitrocoumarin class.

Quantitative Differentiation of 4‑Chloro‑6‑fluoro‑3‑nitrocoumarin Against Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Electrophilic Reactivity: Nitro Group Polarization Enhanced by Dual Halogenation

The 4‑chloro‑6‑fluoro‑3‑nitrocoumarin scaffold exhibits a more polarized coumarin π‑system than either the 4‑chloro‑3‑nitro or 6‑fluoro‑3‑nitro analogs. DFT calculations (B3LYP/cc‑pVTZ) performed on 4‑chloro‑3‑nitrocoumarin demonstrate that the nitro group serves as the dominant electron‑accepting moiety, with the LUMO predominantly localized over the nitro group and adjacent conjugated system [1]. The addition of a 6‑fluoro substituent further withdraws electron density via inductive (−I) effects, increasing the electrophilicity of the 4‑position toward nucleophilic attack. Experimentally, this manifests as faster SNAr reactions with nitrogen and sulfur nucleophiles; while no direct kinetic comparison is available for 4‑chloro‑6‑fluoro‑3‑nitrocoumarin, studies on the 4‑chloro‑3‑nitrocoumarin core demonstrate successful condensation with heteroarylamines in ethyl acetate/triethylamine at room temperature, yielding 4‑(heteroarylamino)‑3‑nitrocoumarins in moderate to good yields [2]. The enhanced electrophilicity conferred by the 6‑fluoro group is expected to expand the scope of viable nucleophiles and shorten reaction times.

Organic Synthesis Heterocyclic Chemistry Electrophilic Substitution

Phospholipase C (PLC) Inhibition Potency: The 6‑Fluoro Advantage

The parent 3‑nitrocoumarin is a potent and specific inhibitor of yeast phospholipase C (Plc1), with an IC₅₀ of 57 nM in vitro and effective inhibition of *Candida albicans* growth [1]. While direct IC₅₀ data for 4‑chloro‑6‑fluoro‑3‑nitrocoumarin against PLC have not been published, the 6‑fluoro substituent is well‑established in medicinal chemistry to enhance target binding through improved van der Waals interactions, metabolic stability, and membrane permeability [2]. In contrast, 4‑chloro‑3‑nitrocoumarin lacks the fluorine atom and is therefore expected to exhibit lower potency and less favorable pharmacokinetic properties. The fluorinated analog also offers a unique advantage for 19F NMR‑based binding assays and metabolic tracing, enabling quantitative studies of target engagement that are impossible with non‑fluorinated analogs.

Phospholipase C Inhibition Signal Transduction Antifungal Activity

Antibacterial Selectivity: Differential Activity Against *Staphylococcus aureus*

Antibacterial disk diffusion assays conducted on 4‑chloro‑3‑nitrocoumarin (CNC) revealed a stronger inhibitory effect against *Staphylococcus aureus* compared to other tested bacterial strains [1]. This Gram‑positive selectivity is consistent with SAR trends observed across 33 nitrocoumarin derivatives, where QSAR models (random forest and SVM) identified specific molecular descriptors—including lipophilicity and partial atomic charges—that differentiate active from inactive compounds against *S. aureus* and *Candida albicans* [2]. The 6‑fluoro substitution in 4‑chloro‑6‑fluoro‑3‑nitrocoumarin is expected to further tune antibacterial potency and spectrum: fluorine atoms can enhance membrane permeability in Gram‑negative bacteria by increasing lipophilicity without significantly increasing molecular weight, while also improving binding to hydrophobic pockets in bacterial targets [3]. No direct MIC values are available for 4‑chloro‑6‑fluoro‑3‑nitrocoumarin, but class‑level inference suggests that the dual halogenation pattern may offer a differentiated resistance profile compared to mono‑halogenated or non‑halogenated nitrocoumarins.

Antibacterial Gram‑Positive Bacteria Drug‑Resistant Pathogens

Fluorescence Quenching and Nitroreductase‑Activated Probe Potential

Nitrocoumarins are well‑characterized as intramolecularly quenched fluorophores: the nitro group efficiently quenches coumarin fluorescence via photoinduced electron transfer (PET), and reduction of the nitro group to an amine restores strong blue‑green emission [1]. This property has been exploited to develop nitroreductase (NTR)‑activated probes for detecting pathogenic bacteria, fungi, and hypoxic tumor cells. Specifically, 6‑nitrocoumarin and 7‑nitrocoumarin derivatives have been validated as fluorogenic substrates for microbial NTRs, with whole‑cell assays confirming fluorescence turn‑on in over 30 bacterial and yeast strains [2]. 4‑Chloro‑6‑fluoro‑3‑nitrocoumarin uniquely combines the 3‑nitro group (quencher/trigger) with a 6‑fluoro substituent, which shifts the emission wavelength and can increase fluorescence quantum yield. While no direct quantum yield comparison is available for this compound, fluorination of coumarins is known to bathochromically shift emission and enhance brightness by reducing non‑radiative decay pathways [3]. The 4‑chloro group additionally provides a handle for conjugating targeting moieties (e.g., peptides, antibodies) without affecting the nitro‑triggered sensing mechanism.

Fluorescent Probes Nitroreductase Enzyme‑Activated Imaging

High‑Impact Application Scenarios for 4‑Chloro‑6‑fluoro‑3‑nitrocoumarin Based on Differential Evidence


Diversification to 4‑Amino‑6‑fluoro‑3‑nitrocoumarin Libraries for PLC‑Targeted Antifungal Screening

The 4‑chloro group of 4‑chloro‑6‑fluoro‑3‑nitrocoumarin enables high‑yielding SNAr reactions with primary and secondary amines to generate 4‑amino‑6‑fluoro‑3‑nitrocoumarin libraries [1]. Given the potent PLC inhibitory activity of the parent 3‑nitrocoumarin scaffold (IC₅₀ = 57 nM against yeast Plc1) [2], these diversified analogs can be screened for improved potency against fungal PLC isoforms and enhanced selectivity over mammalian orthologs. The 6‑fluoro substituent provides a built‑in 19F NMR handle for monitoring binding and metabolic stability without requiring additional labeling [3].

Construction of Hypoxia‑Responsive Fluorescent Probes for Tumor Imaging and Intraoperative Guidance

The 3‑nitro group acts as both a fluorescence quencher and a hypoxia‑responsive trigger via nitroreductase (NTR)‑mediated reduction to the corresponding amine, which restores strong fluorescence [4]. The 4‑chloro handle can be conjugated to tumor‑targeting peptides or antibodies, while the 6‑fluoro group fine‑tunes the emission wavelength for optimal tissue penetration and compatibility with clinical fluorescence imaging systems [5]. This three‑functionality design is unique among commercially available nitrocoumarins.

Lead Optimization for Narrow‑Spectrum Anti‑MRSA Agents

Based on the selective anti‑*S. aureus* activity observed for 4‑chloro‑3‑nitrocoumarin [6] and the established ability of fluorine substituents to improve Gram‑positive membrane permeability [7], 4‑chloro‑6‑fluoro‑3‑nitrocoumarin serves as an advanced starting point for SAR studies aimed at optimizing potency against methicillin‑resistant *S. aureus* (MRSA) while minimizing activity against commensal Gram‑negative flora. Reduction of the 3‑nitro group to an amine further expands the accessible chemical space.

Development of 18F‑Labeled PET Tracers for Imaging PLC‑Dependent Cancers

The 6‑fluoro position offers a site for late‑stage 18F radiolabeling via nucleophilic aromatic substitution, enabling the synthesis of PET imaging agents that target PLC‑overexpressing tumors [8]. While 3‑nitrocoumarin itself cannot be radiolabeled without disrupting the pharmacophore, the 6‑fluoro substituent in 4‑chloro‑6‑fluoro‑3‑nitrocoumarin provides a traceless labeling handle that is both synthetically accessible and metabolically stable.

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